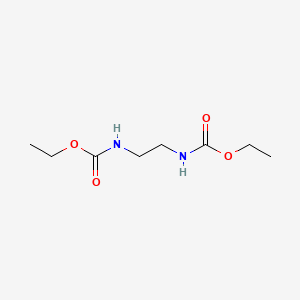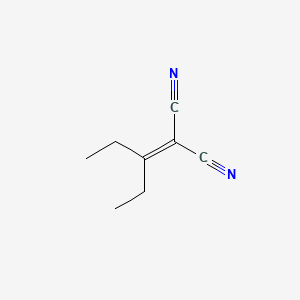
2,5-Diphenyl-(1,4)benzoquinone monooxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-(1,4)benzoquinone monooxime is an organic compound with the molecular formula C18H13NO2 It is a derivative of benzoquinone, characterized by the presence of two phenyl groups and a monooxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-(1,4)benzoquinone monooxime can be synthesized through the reaction of 2,5-diphenyl-1,4-benzoquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-(1,4)benzoquinone monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diphenylquinone derivatives.
Reduction: Formation of diphenylhydroquinone derivatives.
Substitution: Formation of substituted diphenylquinone monooxime derivatives.
Scientific Research Applications
2,5-Diphenyl-(1,4)benzoquinone monooxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-(1,4)benzoquinone monooxime involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-1,4-benzoquinone
- 2,5-Diphenylhydroquinone
- 1,4-Benzoquinone monooxime
Uniqueness
2,5-Diphenyl-(1,4)benzoquinone monooxime is unique due to the presence of both phenyl groups and the monooxime functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1965-34-0 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-nitroso-2,5-diphenylphenol |
InChI |
InChI=1S/C18H13NO2/c20-18-12-15(13-7-3-1-4-8-13)17(19-21)11-16(18)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
ZHFINIVTNXKHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B11969664.png)



![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![[(Octylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969710.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)


![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969727.png)
